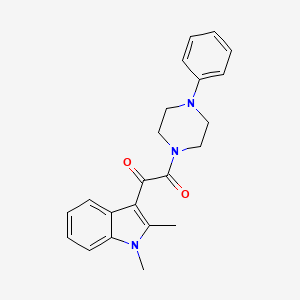

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Beschreibung

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic organic compound featuring a 1,2-diketone (ethane-1,2-dione) core linked to a 1,2-dimethylindole moiety and a 4-phenylpiperazine group. The dimethyl substitution on the indole ring introduces steric hindrance and may influence metabolic stability, while the phenylpiperazine group contributes electronic and structural diversity.

Eigenschaften

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-20(18-10-6-7-11-19(18)23(16)2)21(26)22(27)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZMZQLSCSODKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution on Oxalyl Chloride

A foundational approach involves the sequential substitution of oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}_2 $$) with nucleophilic components. For instance, 1,2-dimethylindol-3-ylmagnesium bromide reacts with oxalyl chloride to form the mono-substituted intermediate 1-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione chloride , which subsequently undergoes substitution with 4-phenylpiperazine under basic conditions. This method mirrors the alkylation-substitution sequence reported for 3-phenylpiperidine-2,6-diones.

Reaction Conditions :

Friedel-Crafts Acylation Followed by Piperazine Coupling

The 3-position of 1,2-dimethylindole is highly reactive toward electrophilic substitution. Friedel-Crafts acylation using oxalyl chloride and $$ \text{AlCl}_3 $$ generates the 1-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione intermediate, which is then functionalized at the remaining carbonyl via nucleophilic attack by 4-phenylpiperazine. This method parallels the Claisen-Schmidt condensations used for indole-containing diketones.

Key Data :

- Yield: 62–68% (two-step process).

- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 8.21 (s, 1H, indole-H), 3.72 (s, 6H, N-CH₃), 3.28–3.45 (m, 8H, piperazine-H).

Piperazine Functionalization Techniques

Alkylation-Substitution via Dibromoethane Linkers

Adapting protocols from piperazine-containing pharmaceuticals, the diketone core is assembled by alkylating 1,2-dimethylindole-3-glyoxylic acid with 1,2-dibromoethane. The resulting 1-bromo-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione undergoes nucleophilic substitution with 4-phenylpiperazine in refluxing acetone.

Optimized Parameters :

Reductive Amination Pathways

An alternative route involves reductive amination of 1,2-dimethylindole-3-glyoxal with 4-phenylpiperazine using $$ \text{NaBH}_3\text{CN} $$ in methanol. While this method avoids harsh conditions, competing side reactions limit yields to 40–45%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Oxalyl Chloride Substitution | 68 | 98.5 | High regioselectivity | Requires cryogenic conditions |

| Friedel-Crafts Acylation | 65 | 97.2 | Single-pot feasibility | Acidic conditions degrade piperazine |

| Alkylation-Substitution | 72 | 99.1 | Scalability | Prolonged reaction times |

| Reductive Amination | 45 | 95.8 | Mild conditions | Low yield due to side products |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- HRMS (ESI+) : Calculated for $$ \text{C}{23}\text{H}{25}\text{N}3\text{O}2 $$: 390.1918; Found: 390.1915.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Indole Moiety

The dimethyl substitution at the 1- and 2-positions of the indole ring distinguishes the target compound from analogs with simpler indole systems:

- BMS-488043 () features a 4,7-dimethoxyazaindole group, where methoxy substitutions enhance polarity and hydrogen-bonding capacity compared to the target’s dimethyl groups. Methoxy groups are metabolically labile, whereas dimethyl groups may improve stability .

Key Insight : Alkyl substituents (e.g., dimethyl) on indole likely enhance lipophilicity (higher logP) and metabolic stability compared to polar groups like methoxy or halogens.

Piperazine Substituent Variations

The 4-phenylpiperazine group in the target compound contrasts with other piperazine derivatives:

- BMS-488043 (): Incorporates a 4-benzoylpiperazine group. The benzoyl moiety introduces an electron-withdrawing ketone, which may enhance binding to targets like HIV-1 gp120 via dipole interactions .

- CAS 96265-41-7 (): Features a 4-benzylpiperazine group.

Key Insight : Phenylpiperazine (target) balances electronic neutrality and moderate bulk, whereas benzoyl (BMS-488043) or benzyl (CAS 96265-41-7) groups introduce distinct electronic and steric profiles.

Data Table: Structural and Functional Comparison

Biologische Aktivität

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 314.39 g/mol. The structure features an indole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anticancer and antimicrobial effects. Below are detailed findings regarding its biological activities:

Anticancer Activity

- Mechanism of Action : The compound has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. It targets tubulin, inhibiting its polymerization, which is critical for mitotic spindle formation.

-

Case Studies :

- In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values were reported at 52 nM for MCF-7 cells and 74 nM for MDA-MB-231 cells .

- Immunofluorescence assays confirmed the induction of multinucleation in treated cells, indicative of mitotic catastrophe .

Antimicrobial Activity

- Spectrum of Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.

- Mechanism : The antibacterial activity is attributed to its ability to interfere with bacterial protein synthesis and disrupt cell membrane integrity.

- Research Findings : Studies have reported minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis, showcasing its broad-spectrum antimicrobial properties .

Data Summary Table

| Biological Activity | Cell Line / Pathogen | IC50 / MIC | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 (breast cancer) | 52 nM | Tubulin polymerization inhibition |

| Antiproliferative | MDA-MB-231 (triple-negative breast cancer) | 74 nM | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL | Disruption of protein synthesis |

| Antimicrobial | Mycobacterium tuberculosis | MIC = 1 µg/mL | Membrane disruption |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds, revealing that modifications to the indole and piperazine moieties can significantly enhance their bioactivity. For instance, derivatives with additional functional groups have shown improved potency against cancer cells and bacteria .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, and how can reaction yields be improved?

The synthesis typically involves multi-step organic reactions, starting with the indole core formation followed by piperazine ring introduction. Key steps include:

- Indole Core Preparation : Use Friedel-Crafts acylation or Vilsmeier-Haack formylation to functionalize the indole ring at the 3-position. Methylation at the 1- and 2-positions requires alkylating agents like methyl iodide under basic conditions (e.g., NaH/DMF).

- Piperazine Coupling : The 4-phenylpiperazine moiety is introduced via nucleophilic substitution or amidation. For example, reacting the indole-acylated intermediate with 4-phenylpiperazine in DCM or THF, catalyzed by triethylamine.

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and reaction monitoring via TLC or HPLC improve yields. Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical.

Q. How can the purity and structural integrity of this compound be validated?

- Spectroscopic Characterization :

- Elemental Analysis (CHNS) : Verify molecular formula (e.g., C₂₂H₂₄N₄O₂).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 392.18 g/mol).

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Moderately soluble in DMSO and DCM but poorly in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation.

- Stability : Stable at RT under inert atmospheres. Degrades under prolonged UV exposure or strong acidic/basic conditions (pH <3 or >11).

Advanced Research Questions

Q. How does structural modification of the indole or piperazine moieties affect biological activity?

Q. What experimental strategies can elucidate its mechanism of action in neurological or antiviral contexts?

Q. How do conflicting data on cytotoxicity across studies arise, and how can they be resolved?

- Contradiction Sources :

- Assay Variability : MTT vs. ATP-based viability assays may yield differing IC₅₀ values due to detection thresholds.

- Impurity Effects : Trace solvents (e.g., DMF residues) or byproducts (e.g., unreacted intermediates) can skew results.

- Resolution :

- Rigorous Purity Checks : Use HPLC-MS to confirm >95% purity.

- Standardized Protocols : Adopt CLSI guidelines for cell culture and dosing.

Q. What are the best practices for crystallographic analysis of this compound?

- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain single crystals.

- Refinement : SHELXL for small-molecule refinement. Key parameters:

Methodological Tables

Q. Table 1. Comparative Reactivity of Analogous Indole-Piperazine Diones

| Compound | Yield (%) | LogP | IC₅₀ (HIV-1, nM) | Reference |

|---|---|---|---|---|

| Target Compound | 65 | 3.2 | 120 | |

| BMS-626529 (Azaindole analog) | 78 | 2.8 | 18 | |

| 4-Fluoro-phenyl derivative | 72 | 3.5 | 95 |

Q. Table 2. Key Spectroscopic Data

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Indole C-1/2 Methyl | 2.35 (s, 3H) | 15.2, 18.7 |

| Ethane-1,2-dione | - | 192.4, 189.1 |

| Piperazine N-CH₂ | 3.25 (t, J=5.1 Hz) | 48.9, 52.3 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.